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molecular formula C15H11ClO2 B8741632 4-Chloro-2'-hydroxychalcone

4-Chloro-2'-hydroxychalcone

Cat. No. B8741632
M. Wt: 258.70 g/mol
InChI Key: ZKBILMWSVPPRAT-UHFFFAOYSA-N
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Patent
US04461907

Procedure details

4-Chloro-2'-hydroxychalcone (5.17 g) was boiled under reflux with a mixture of ethanol (250 ml.) and a solution or sodium acetate (anhydrous, 4.10 g) in water (25 ml.) for 5 hrs. The reaction mixture was diluted with water and allowed to stand overnight. The solid precipitate was filtered off, washed with water and dried. Recrystallisation from petroleum ether (b.p. 80°-100° C.) gave 4'-chloroflavanone (1.50 g.), m.p. 96°-98° C.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[OH:18])=[O:11])=[CH:4][CH:3]=1.C(O)C.C([O-])(=O)C.[Na+]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][C:10](=[O:11])[C:12]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[O:18]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=CC(=O)C1=C(C=CC=C1)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation from petroleum ether (b.p. 80°-100° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C2OC3=CC=CC=C3C(C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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